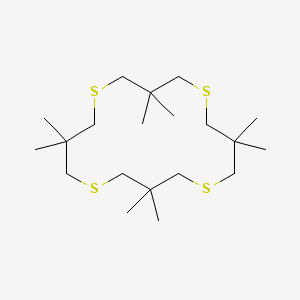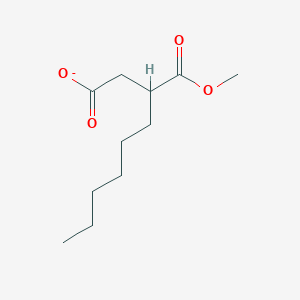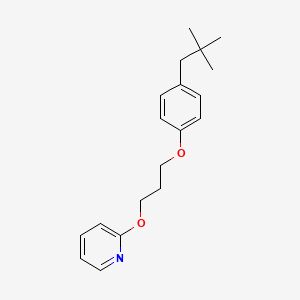
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine is an organic compound that features a pyridine ring substituted with a propoxy group, which is further substituted with a phenoxy group bearing a 2,2-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the phenoxy intermediate: This involves the reaction of 4-(2,2-dimethylpropyl)phenol with an appropriate alkylating agent to introduce the propoxy group.
Coupling with pyridine: The phenoxy intermediate is then reacted with a pyridine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a component in chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)benzene
- 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)thiophene
Uniqueness
2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds with benzene or thiophene rings
Propriétés
Numéro CAS |
118608-96-1 |
|---|---|
Formule moléculaire |
C19H25NO2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-[3-[4-(2,2-dimethylpropyl)phenoxy]propoxy]pyridine |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)15-16-8-10-17(11-9-16)21-13-6-14-22-18-7-4-5-12-20-18/h4-5,7-12H,6,13-15H2,1-3H3 |
Clé InChI |
DSLMPTPGUNFUFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC=C(C=C1)OCCCOC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


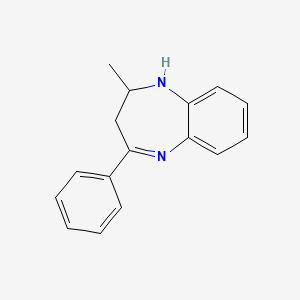
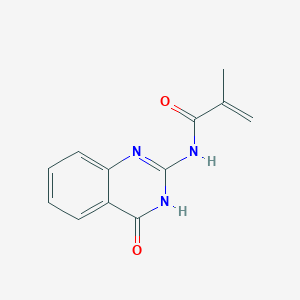
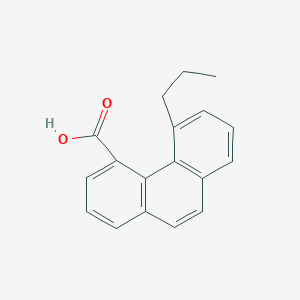
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
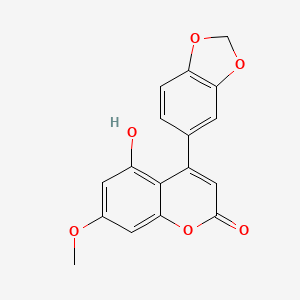
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
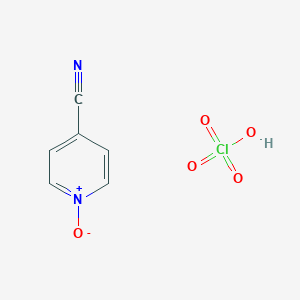
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)

![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)
